The chiral environment of S-BPB could make it a suitable ligand for asymmetric catalysts. Asymmetric catalysts are crucial for the synthesis of enantiopure molecules, which are essential in many pharmaceutical and material science applications [].
The ability of S-BPB to form specific interactions with other molecules due to its functional groups and chirality could be valuable in studies of molecular recognition. This field investigates how molecules interact and bind to each other, which is fundamental to biological processes and drug discovery [].
S-BPB's rigid structure and aromatic groups could be interesting building blocks for the development of novel functional materials. For example, it could be incorporated into polymers or self-assembled structures with unique properties [].
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring and various aromatic substituents. Its molecular formula is C25H24N2O2, and it has a molecular weight of approximately 384.48 g/mol . The compound appears as a white to yellow crystalline powder and has a melting point ranging from 100°C to 105°C .
Research indicates that (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibits notable biological activity, particularly in the field of medicinal chemistry. Preliminary studies suggest potential applications in pain management and as an analgesic agent. Its structural features may contribute to interactions with specific biological targets, although detailed pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential .
The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide typically involves multi-step organic reactions:
These steps may require specific reagents and conditions, including solvents, temperatures, and catalysts, to achieve optimal yields and purities .
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has potential applications in:
Interaction studies involving (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have shown that it may interact with various biological macromolecules. These studies typically utilize techniques such as:
Such studies are crucial for understanding its pharmacokinetic properties and therapeutic viability .
Several compounds share structural similarities with (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | 105024-93-9 | 0.99 | Enantiomer with potential differences in biological activity |
| (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide | 117186-74-0 | 0.94 | Lacks benzyl substitution; simpler structure |
| (R)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide | 1609156-63-9 | 0.94 | Enantiomer; different stereochemistry |
| Indolin-1-yl(pyrrolidin-2-yl)methanone hydrochloride | 1246172-54-2 | 0.84 | Different core structure; potential for distinct activity profiles |
These compounds highlight the uniqueness of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide due to its specific combination of structural features, which may influence its biological activity and applications .
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide possesses a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound features a pyrrolidine ring system as its central structural element, which is substituted with a benzyl group at the nitrogen position and carries a carboxamide group at the 2-position. The carboxamide nitrogen is further connected to a 2-benzoylphenyl moiety, creating an extended aromatic system that significantly influences the compound's chemical properties and reactivity patterns.
The molecular formula C₂₅H₂₄N₂O₂ reflects the presence of twenty-five carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that defines the (S)-stereochemistry. The International Union of Pure and Applied Chemistry name for this compound is (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which systematically describes the stereochemical configuration and substitution pattern. The compound is also known by several synonymous names, including (S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide, which emphasizes different aspects of its structural organization.
The molecular weight of 384.48 grams per mole positions this compound within a moderate molecular weight range that is compatible with pharmaceutical applications and synthetic utility. The Chemical Abstracts Service registry number 96293-17-3 uniquely identifies the (S)-enantiomer, distinguishing it from its (R)-counterpart, which carries a different registry number. This distinction is crucial for applications requiring enantiopure materials, as the two enantiomers may exhibit significantly different biological activities and chemical behaviors.
The historical development of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, commonly referred to as BPB in the scientific literature, traces its origins to the pioneering work of Yuri N. Belokon and his research team in the 1980s [31]. The compound emerged from the broader scientific pursuit of developing efficient methods for asymmetric amino acid synthesis, a field that has been of paramount importance in organic chemistry and pharmaceutical development [23].
The foundational research that led to the discovery of this compound was driven by the need for reliable chiral auxiliaries that could facilitate the stereoselective synthesis of α-amino acids [31]. During the early 1980s, the scientific community was actively exploring transition metal complexes as tools for asymmetric synthesis, recognizing their potential to control stereochemistry in organic transformations [14].
The landmark discovery of the nickel(II) complex methodology employing (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide was first reported by Belokon and colleagues in 1985 in the Journal of the American Chemical Society [31]. This seminal publication, titled "General method of diastereo- and enantioselective synthesis of β-hydroxy-α-amino acids by condensation of aldehydes and ketones with glycine," introduced a revolutionary approach to amino acid synthesis that would fundamentally change the field [31].
The 1985 study demonstrated that nickel(II) complexes of Schiff bases derived from glycine and the newly developed chiral auxiliary could achieve unprecedented levels of stereoselectivity in amino acid synthesis [31]. The research team, which included A. G. Bulychev, S. V. Vitt, Yu. T. Struchkov, A. S. Batsanov, T. V. Timofeeva, V. A. Tsyryapkin, M. G. Ryzhov, and L. A. Lysova, established the fundamental principles that would guide future developments in this area [31].
Following the initial discovery, significant efforts were undertaken to refine and generalize the synthetic methodology. In 1988, Belokon and his team published a comprehensive study in the Journal of the Chemical Society, Perkin Transactions 1, which established the general method for asymmetric synthesis of α-amino acids via alkylation of chiral nickel(II) Schiff base complexes [34]. This work demonstrated that the methodology could be extended beyond the original scope to encompass a wide range of amino acid derivatives [34].
The 1988 publication provided detailed protocols for the preparation of various optically pure amino acids, including (S)-alanine, (S)-valine, (S)-phenylalanine, (S)-tryptophan, (S)-isoleucine, and (S)-2-aminohexanoic acid, with optical yields ranging from 70-92% [34]. The study also established the stereochemical mechanism of the alkylation reaction, providing crucial insights into the factors governing stereoselectivity [34].
A significant milestone in the development of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide occurred in 1998 when Belokon, Tararov, and their colleagues published improved procedures for its synthesis in Tetrahedron: Asymmetry [25]. This work addressed critical practical limitations of the original synthesis, particularly the use of lacrymatory benzyl chloride and the need for chromatographic purification steps [25].
The 1998 improvements enabled the synthesis of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone in quantities exceeding 100 grams with a yield of 82% [25]. The team developed a more efficient protocol involving the reaction of (S)-proline with benzyl chloride to obtain (S)-N-benzylproline in 89% yield, followed by SOCl₂-promoted condensation with 2-aminobenzophenone [25]. These procedural enhancements significantly improved the practical utility of the compound for large-scale applications [25].
The detailed structural characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and its derivatives has been a continuous area of research since the initial discovery. In 2008, Nádvorník and colleagues published comprehensive crystallographic studies of nickel(II) complexes derived from the compound in Polyhedron [3]. These studies provided detailed structural information about the coordination environment and conformational preferences of the metal complexes [3].
Further crystallographic analysis was conducted by Nayab, Lee, and Jeong in 2011, who reported the crystal structure of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in Acta Crystallographica Section E [6] [8]. This work revealed important conformational details, including the presence of an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond that generates S(6) and S(5) rings and helps establish the overall molecular conformation [6] [8].
Recent developments in the field have focused on expanding the synthetic utility of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide through novel reaction methodologies. In 2021, Gugkaeva and colleagues reported significant advances in the asymmetric synthesis of artificial aliphatic and perfluoroalkylated α-amino acids using Luche's cross-electrophile coupling reaction with Belokon's chiral dehydroalanine nickel(II) complex [18] [35]. This work demonstrated the continued relevance and adaptability of the original Belokon methodology to modern synthetic challenges [18] [35].
The contemporary research has shown that the chiral auxiliary ligand (S)-BPB can be easily recycled through simple filtration after acidic complex decomposition and reused for the synthesis of the initial dehydroalanine nickel(II) complex [18] [35]. This recyclability feature addresses environmental concerns and improves the economic viability of the methodology for industrial applications [18] [35].
The molecular characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been extensively documented through various analytical techniques. The compound possesses the molecular formula C₂₅H₂₄N₂O₂ with a molecular weight of 384.48 g/mol [1]. High-performance liquid chromatography analysis consistently shows purity levels exceeding 98.0% [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1] |
| Molecular Weight | 384.48 g/mol | [1] |
| Melting Point | 98-102°C | [1] |
| Specific Rotation | [α]D²⁰ = -134 to -142° (c=1, MeOH) | [1] |
| Purity (HPLC) | >98.0% | [1] |
| Appearance | White to orange to green powder/crystal | [1] |
The development of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be traced through several key milestones that demonstrate the evolution of both synthetic methodology and understanding of the compound's properties and applications.
| Year | Development/Publication | Reference/Contributor | Key Innovation |
|---|---|---|---|
| 1985 | First report of Ni(II) complex method for amino acid synthesis | Belokon et al., J. Am. Chem. Soc. | Introduction of Ni(II) complexes for stereoselective amino acid synthesis |
| 1988 | General method for asymmetric synthesis of α-amino acids via alkylation of chiral Ni(II) Schiff base complexes | Belokon et al., J. Chem. Soc., Perkin Trans. 1 | Establishment of general alkylation methodology |
| 1998 | Improved procedures for the synthesis of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Belokon, Tararov et al., Tetrahedron: Asymmetry | Scaled-up synthesis procedures avoiding chromatographic purification |
| 2008 | Crystal structure determination of Ni(II) complex derivatives | Nádvorník et al., Polyhedron | Structural characterization of metal complexes |
| 2011 | Crystal structure analysis of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nayab, Lee, Jeong, Acta Crystallogr. | Detailed conformational analysis via X-ray crystallography |
| 2021 | Recent advances in cross-electrophile coupling using Belokon's chiral dehydroalanine Ni(II) complex | Gugkaeva et al., Org. Biomol. Chem. | Modern synthetic applications with improved efficiency |
The development of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has had profound implications for the field of asymmetric synthesis [14]. Research studies have demonstrated that the compound serves as an exceptionally effective chiral auxiliary for the preparation of enantiomerically pure amino acids [14]. The methodology has been successfully applied to synthesize various non-proteinogenic amino acids that are essential building blocks for pharmaceutical compounds [14].
Contemporary research has shown that the Belokon methodology using (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can achieve diastereomeric ratios up to 21.3:1 in synthetic transformations [18] [35]. The versatility of the approach has been demonstrated through its application to 19 different examples of aliphatic and perfluoroalkylated α-amino acid synthesis with yields ranging from 24-95% [18] [35].
The compound under examination bears the primary chemical name (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [1] [2] [3] [4] [5]. This nomenclature designation follows the standard conventions for organic chemical naming, incorporating the stereochemical descriptor (S) to indicate the absolute configuration at the chiral center.
The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [2] [6] [7] [8]. Alternative International Union of Pure and Applied Chemistry nomenclature includes (2S)-N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide [2] [6]. The systematic nomenclature variant (2S)-N-(2-benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide provides a more detailed structural description [9].
Several alternative chemical names are employed in scientific literature and commercial documentation. These include N-(2-benzoylphenyl)-1-benzyl-L-prolinamide [9] and (S)-N-(2-benzoylphenyl)-1-benzyl-prolinamide [12]. The designation N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide serves as a non-stereochemically specified variant [13] [14].
Matrix Fine Chemicals employs the systematic designation (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE as an alternative International Union of Pure and Applied Chemistry name [14]. The preferred International Union of Pure and Applied Chemistry name according to this source is N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE [14].
The (S) designation indicates the absolute configuration at the pyrrolidine ring carbon-2 position [5] [7] [8]. This stereochemical descriptor is crucial for distinguishing this compound from its enantiomer, (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which bears the Chemical Abstracts Service Registry Number 105024-93-9 [12] [15] [16] [17] and Material Data Safety Sheets Number MFCD18910207 [15] [17] [18].
The compound is assigned multiple database identifiers for cross-referencing across chemical information systems:
| Database Identifier Type | Value |
|---|---|
| Material Data Safety Sheets Number | MFCD00145260 [2] [4] [5] [10] [7] [19] |
| PubChem Compound Identifier | 980835 [4] [7] [20] [21] |
| International Chemical Identifier | InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 [2] [6] [8] |
| International Chemical Identifier Key | IPSABLMEYFYEHS-QHCPKHFHSA-N [2] [6] [7] [20] [8] |
| Simplified Molecular Input Line Entry System | C1CC@HC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 [7] [20] |
| ChemSpider Identifier | 850221 [9] [22] |
The hydrochloride salt derivative bears the designation (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride [23] [24] [25] [26] [27] [28]. This salt form possesses the Chemical Abstracts Service Registry Number 147959-98-6 [23] [24] [25] [26] [27] [28] and molecular formula C₂₅H₂₅ClN₂O₂ with a molecular weight of 420.93 grams per mole [23] [25] [27]. The Material Data Safety Sheets Number for the hydrochloride salt is MFCD30491830 [23] [24] [25] [27] [29].
This compound belongs to the pyrrolidine-2-carboxamide chemical family and represents a chiral auxiliary commonly employed in asymmetric synthesis applications [30] [31] [32] [33]. The structural framework incorporates a pyrrolidine ring system substituted with both benzyl and benzoylphenyl moieties, creating a complex molecular architecture suitable for stereoselective transformations [34] [30] [35].